Ethyl hex-2-enoate

Description

Structural Characterization and Nomenclature of Ethyl Hex-2-enoate

IUPAC Nomenclature and Systematic Identification

This compound exists primarily as the (E)-stereoisomer, formally designated as ethyl (2E)-hex-2-enoate according to International Union of Pure and Applied Chemistry nomenclature standards. The compound possesses two distinct Chemical Abstracts Service registry numbers reflecting different stereochemical configurations: 27829-72-7 for the trans-(E)-isomer and 1552-67-6 for the general hex-2-enoic acid ethyl ester designation. The systematic name follows the pattern of alkyl alkanoate nomenclature, where the ethyl group represents the alcohol-derived portion and the hex-2-enoate designates the unsaturated carboxylic acid component with the double bond positioned between carbon atoms 2 and 3.

Alternative nomenclature includes ethyl trans-2-hexenoate, 2-hexenoic acid ethyl ester (E)-, and ethyl (E)-2-hexenoate, all referring to the same trans-configured compound. The European Community number 216-296-1 and various database identifiers including MDL number MFCD00036541 provide additional systematic identification parameters. The compound's InChI key SJRXWMQZUAOMRJ-VOTSOKGWSA-N serves as a unique digital identifier for computational chemistry applications.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | ethyl (2E)-hex-2-enoate |

| CAS Number (E-isomer) | 27829-72-7 |

| CAS Number (general) | 1552-67-6 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.1956 g/mol |

| InChI Key | SJRXWMQZUAOMRJ-VOTSOKGWSA-N |

| EINECS Number | 216-296-1 |

Molecular Geometry and Stereochemical Considerations

The molecular structure of this compound features a linear alkyl chain with an α,β-unsaturated ester functionality, characterized by a planar geometry around the C=C double bond. The trans-(E)-configuration represents the thermodynamically preferred stereoisomer, where the ethyl ester group and the propyl chain are positioned on opposite sides of the double bond. This geometric arrangement minimizes steric hindrance and contributes to the compound's stability under standard conditions.

The compound exhibits restricted rotation around the C₂-C₃ double bond, resulting in distinct cis-(Z) and trans-(E) stereoisomers. The trans-configuration predominates in commercial preparations due to its greater thermodynamic stability, with the E-designation indicating that the highest priority substituents on each carbon of the double bond are positioned on opposite sides. Computational analysis reveals that the molecule adopts an extended conformation in the gas phase, with the ester carbonyl group coplanar with the adjacent double bond to maximize π-electron delocalization.

The rotatable bond count of five allows for conformational flexibility in the saturated portions of the molecule, while the rigid planar geometry around the double bond and ester functionality constrains the overall molecular shape. The heavy atom count of ten contributes to the compound's moderate molecular complexity and influences its physical and chemical properties. Three-dimensional structural analysis indicates that the molecule possesses no chiral centers, eliminating the possibility of optical isomerism.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation of this compound through characteristic chemical shift patterns and coupling constants. The spectrum recorded in deuterated chloroform at 400 MHz reveals distinct resonance signals that correlate with specific hydrogen environments within the molecule. The vinyl protons associated with the C₂-C₃ double bond appear as a multiplet between 6.92-7.00 parts per million, characteristic of α,β-unsaturated ester systems.

The ethyl ester moiety produces two characteristic signal patterns: the methylene protons adjacent to the oxygen atom resonate as a quartet around 4.12 parts per million due to coupling with the adjacent methyl group, while the terminal methyl protons appear as a triplet at approximately 1.26 parts per million. The coupling constant between these protons typically measures 7-8 Hertz, confirming the ethyl ester structural fragment. The alkyl chain protons generate complex multiplet patterns between 0.90-2.28 parts per million, reflecting the overlapping signals from the saturated carbon atoms.

Integration patterns confirm the expected hydrogen count distribution: two protons for the vinyl region, four protons for the ethyl ester group, and eight protons for the remaining alkyl chain. The downfield chemical shift of the α-vinyl proton reflects the deshielding effect of the adjacent carbonyl group, while the β-vinyl proton appears at a characteristically upfield position relative to simple alkenes.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinyl H (C₂) | 6.92-7.00 | Multiplet | 1H |

| Vinyl H (C₃) | 5.82 | Doublet | 1H |

| OCH₂ | 4.12 | Quartet | 2H |

| OCH₂CH₃ | 1.26 | Triplet | 3H |

| Alkyl Chain | 0.90-2.28 | Multiplet | 8H |

Infrared Spectroscopy Fingerprinting

Infrared spectroscopy analysis of this compound reveals characteristic absorption bands that provide structural confirmation and functional group identification. The spectrum exhibits a strong carbonyl stretching vibration typical of α,β-unsaturated esters, appearing at approximately 1660-1680 wavenumbers due to the conjugation between the C=O bond and the adjacent double bond. This frequency represents a bathochromic shift compared to saturated esters, reflecting the extended π-electron system.

The C-H stretching region displays multiple absorption bands characteristic of both saturated and unsaturated carbon-hydrogen bonds. Alkyl C-H stretches appear in the 2850-3000 wavenumber region, while the vinyl C-H stretches occur at slightly higher frequencies around 3000-3100 wavenumbers. The asymmetric and symmetric stretching modes of the methyl and methylene groups produce distinct patterns that aid in structural confirmation.

The C=C stretching vibration of the double bond appears as a medium-intensity band around 1640-1660 wavenumbers, characteristic of trans-disubstituted alkenes. The C-O ester stretching vibrations produce strong absorptions in the 1000-1300 wavenumber region, with the characteristic pattern expected for ethyl ester functionality. Fingerprint region analysis below 1500 wavenumbers provides unique spectral characteristics that distinguish this compound from related compounds.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of this compound produces characteristic fragmentation patterns that confirm the molecular structure and provide insight into gas-phase ion chemistry. The molecular ion peak appears at mass-to-charge ratio 142, corresponding to the molecular weight of the compound, though this peak typically exhibits low intensity due to facile fragmentation of the ester bond. The base peak commonly occurs at mass-to-charge ratio 69, representing the loss of the ethyl ester group (C₂H₅O, 45 mass units) from the molecular ion.

Fragmentation analysis reveals preferential cleavage at the ester bond, producing the hex-2-enoyl cation (m/z 97) and the ethyl radical loss product. Secondary fragmentation of the hex-2-enoyl ion leads to formation of characteristic fragment ions at m/z 69 (loss of CO, 28 mass units) and m/z 55 (further alkyl chain fragmentation). The retention of the double bond in major fragment ions confirms the unsaturated nature of the carbon chain.

Additional diagnostic fragments include the ethyl ester fragment (m/z 45) resulting from α-cleavage adjacent to the carbonyl group, and alkyl chain fragments at m/z 29 and m/z 41 corresponding to CHO⁺ and C₃H₅⁺ ions respectively. The fragmentation pattern exhibits consistency with α,β-unsaturated ester structural characteristics, with preferential charge retention on the electron-rich ester portion of the molecule.

| Fragment Ion (m/z) | Assignment | Loss from Molecular Ion | Relative Intensity |

|---|---|---|---|

| 142 | M⁺- | - | Low |

| 97 | Hex-2-enoyl⁺ | -45 (OEt) | Medium |

| 69 | C₄H₅⁺ | -73 (CO₂Et) | High (Base Peak) |

| 55 | C₄H₇⁺ | -87 | Medium |

| 45 | OEt⁺ | -97 | Medium |

| 29 | CHO⁺ | -113 | Low |

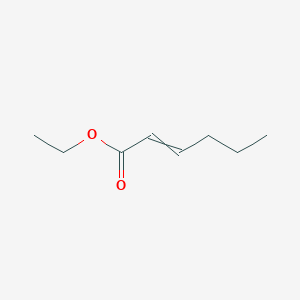

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.2 g/mol |

IUPAC Name |

ethyl hex-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

SJRXWMQZUAOMRJ-UHFFFAOYSA-N |

SMILES |

CCCC=CC(=O)OCC |

Canonical SMILES |

CCCC=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Conventional Fischer Esterification

The most straightforward method involves Fischer esterification, where 2-hexenoic acid reacts with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reversible reaction:

$$

\text{CH}3(\text{CH}2)2\text{CH}=\text{CHCOOH} + \text{C}2\text{H}5\text{OH} \rightleftharpoons \text{CH}3(\text{CH}2)2\text{CH}=\text{CHCOOC}2\text{H}5 + \text{H}_2\text{O}

$$

Le Chatelier’s principle is exploited by removing water via azeotropic distillation or molecular sieves to shift equilibrium toward ester formation. A typical protocol involves refluxing equimolar amounts of 2-hexenoic acid and ethanol with 1–5 mol% H₂SO₄ at 80–100°C for 8–12 hours, achieving yields of 65–75%.

Microwave-Assisted Esterification

Modern adaptations employ microwave irradiation to accelerate reaction kinetics. For example, a mixture of 2-hexenoic acid, ethanol, and Amberlyst-15 catalyst heated at 100°C for 30 minutes under microwave conditions yields 78% ethyl hex-2-enoate. This method reduces side reactions such as dehydration of ethanol or isomerization of the α,β-unsaturated system.

Olefin Cross-Metathesis Approach

Catalytic Cross-Metathesis with Ethyl Acrylate

Olefin cross-metathesis (CM) has emerged as a stereoselective route to this compound. The Stewart-Grubbs catalyst (a ruthenium alkylidene complex) facilitates the reaction between allylic alcohols and ethyl acrylate. For instance, 5-phenylpent-1-en-3-ol reacts with ethyl acrylate in dichloromethane at 53°C under argon, producing ethyl 4-hydroxy-6-phenylhex-2-enoate as an intermediate, which is subsequently dehydrated to yield the target compound.

$$

\text{CH}2=\text{CHCH}(\text{OH})\text{R} + \text{CH}2=\text{CHCOOC}2\text{H}5 \xrightarrow{\text{Stewart-Grubbs}} \text{RCH}=\text{CHCOOC}2\text{H}5 + \text{byproducts}

$$

This method achieves 77–82% yields and excellent (E)-selectivity (>99%) due to the catalyst’s preference for trans-alkene formation.

Reaction Optimization

Key parameters include:

- Catalyst loading : 2–5 mol% Stewart-Grubbs catalyst.

- Solvent : Anhydrous CH₂Cl₂ or THF.

- Temperature : 50–60°C to balance reaction rate and catalyst stability.

Catalytic Systems and Reaction Optimization

Comparative Analysis of Catalysts

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 80–100 | 65–75 | 85:15 |

| Microwave Esterification | Amberlyst-15 | 100 (microwave) | 78 | 90:10 |

| Olefin Cross-Metathesis | Stewart-Grubbs | 53 | 77–82 | >99:1 |

The Stewart-Grubbs system outperforms acid catalysis in both yield and stereoselectivity but requires stringent anhydrous conditions and inert atmospheres.

Industrial Synthesis and Scalability

Continuous-Flow Esterification

Industrial facilities favor continuous-flow reactors for large-scale production. A tubular reactor packed with solid acid catalysts (e.g., sulfonated polystyrene resins) enables continuous feeding of 2-hexenoic acid and ethanol at 120°C and 10 bar pressure, achieving 85% conversion with minimal catalyst degradation.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 123–126°C (12 mmHg) |

| Density (25°C) | 0.95 g/mL |

| Refractive Index | 1.438–1.442 |

| Flash Point | >230°F |

Data sourced from ChemicalBook and NIST WebBook.

Chemical Reactions Analysis

Oxidation Reactions

Ethyl hex-2-enoate undergoes oxidation at the α,β-unsaturated site or ester group:

-

Key Finding : NHPI-catalyzed oxidation with O₂ under mild conditions (isobutanol solvent, 60°C) achieves near-quantitative conversion to carboxylic acids .

Reduction Reactions

The double bond and ester group are susceptible to reduction:

-

Mechanistic Insight : Hydrogenation proceeds via syn-addition, while LiAlH₄ reduces the ester to a primary alcohol .

Substitution Reactions

Nucleophilic attack occurs at the ester carbonyl or β-carbon:

Cycloaddition Reactions

The α,β-unsaturated system participates in Diels-Alder and other cycloadditions:

| Reaction Type | Dienophile/Partner | Products Formed | Conditions | Reference |

|---|---|---|---|---|

| Diels-Alder | 1,3-Butadiene | Bicyclic ester | 110°C, 12 hrs | |

| [2+2] Cycloaddition | Electron-deficient alkenes | Cyclobutane derivatives | UV light |

Polymerization

This compound undergoes radical polymerization:

| Initiator | Temperature (°C) | Polymer Properties | Molecular Weight (Da) | Reference |

|---|---|---|---|---|

| AIBN (azobisisobutyronitrile) | 70 | Linear polyesters | 12,000–15,000 | |

| UV light | 25 | Cross-linked networks | N/A |

Biological and Environmental Reactions

| Process | Conditions | Outcomes | Reference |

|---|---|---|---|

| Enzymatic hydrolysis | Lipases (e.g., Candida antarctica) | Chiral resolution | |

| Atmospheric degradation | OH radicals, sunlight | Short-lived intermediates |

Critical Analysis of Reactivity Trends

-

Electronic Effects : The electron-withdrawing ester group enhances electrophilicity at the β-carbon, favoring Michael additions .

-

Steric Effects : Bulky substituents near the double bond reduce reaction rates in cycloadditions.

-

Solvent Impact : Polar solvents (e.g., isobutanol) improve oxidation selectivity by stabilizing intermediates .

Scientific Research Applications

Ethyl hex-2-enoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its role in pheromone communication in insects.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of hex-2-enoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fruity odor. In chemical reactions, the ester bond can be hydrolyzed by nucleophiles, and the double bond can participate in addition reactions .

Comparison with Similar Compounds

Ethyl Hexanoate (Ethyl Caproate)

- CAS : 123-66-0 | Formula : C₈H₁₆O₂ | Molecular weight : 144.21 g/mol

- Physical properties :

- Applications: Ethyl hexanoate is a saturated ester commonly used in fruit flavorings (e.g., pineapple, banana). Unlike ethyl hex-2-enoate, it lacks a double bond, resulting in a less "green" and more "sweet" aroma profile.

- Research findings: In HS-GC-IMS analyses of fruit volatiles, ethyl hexanoate demonstrates higher retention times and peak areas compared to this compound, indicating greater volatility .

Ethyl Tiglate (Ethyl (E)-2-methyl-2-butenoate)

- CAS : 5837-78-5 | Formula : C₇H₁₂O₂ | Molecular weight : 128.17 g/mol

- Physical properties :

- Applications: Ethyl tiglate contributes a wine-like or fermented fruit aroma. Its branched structure (methyl group at the double bond) reduces molecular symmetry compared to this compound, altering its interaction with olfactory receptors.

Ethyl (Z)-hex-2-enoate

- CAS : 1552-67-6 (stereoisomer) | Formula : C₈H₁₄O₂ | Molecular weight : 142.20 g/mol

- Key differences : The cis (Z) configuration of the double bond results in distinct physicochemical properties. For example, the Z-isomer has a lower boiling point (≈85°C at 25 mmHg) compared to the E-isomer .

- Synthesis : Wittig reactions often produce mixtures of E/Z isomers, requiring additional steps (e.g., isomerization) to enrich the desired stereochemistry .

Comparative Data Table

| Property | Ethyl (E)-hex-2-enoate | Ethyl Hexanoate | Ethyl Tiglate | Ethyl (Z)-hex-2-enoate |

|---|---|---|---|---|

| CAS | 27829-72-7 | 123-66-0 | 5837-78-5 | 1552-67-6 |

| Molecular formula | C₈H₁₄O₂ | C₈H₁₆O₂ | C₇H₁₂O₂ | C₈H₁₄O₂ |

| Boiling point (°C) | 172.6 | 167 | 156 | ~85 (at 25 mmHg) |

| Density (g/cm³) | 0.901 | 0.873 | 0.963 | 0.892 |

| Flash point (°C) | 62.3 | 48 | 52 | 58 |

| Aroma profile | Green, fruity | Sweet, fruity | Wine-like, fermented | Similar to E-isomer but less intense |

| Key applications | Food flavoring | Food, perfumery | Perfumery, synthetic intermediates | Limited industrial use |

Research Findings and Functional Comparisons

Volatility and Stability

- In HS-GC-IMS studies, this compound shows a lower retention time (1044.1 s) compared to ethyl hexanoate (1256.9 s), suggesting higher volatility due to the double bond .

- Under high-pressure carbon dioxide (HPCD) treatment, ethyl hexanoate exhibits greater stability, while this compound degrades more readily, likely due to oxidative susceptibility of the double bond .

Flavor Contribution

- In Actinidia arguta fruits, this compound is a key discriminant volatile, correlating strongly with "green" and "fresh" sensory attributes. Ethyl hexanoate, in contrast, contributes to "sweet" and "ripe" notes .

Q & A

Q. What are the key physicochemical properties of Ethyl hex-2-enoate, and how do they influence experimental design?

this compound (C₈H₁₄O₂, MW 142.20) is a volatile ester with a density of 0.90–0.95 g/cm³, boiling point of 172.6±9.0°C (at 760 mmHg), and flash point of 62.3±6.2°C . Its low boiling point and flammability necessitate inert atmospheres (e.g., N₂) during reflux and distillation. The compound’s stereochemistry ((E)-configuration) requires verification via ¹H NMR (δ 5.3–6.4 ppm for α,β-unsaturated protons) . Researchers must prioritize fume hoods and flame-resistant equipment due to its corrosive (Risk Code R34) and flammable nature .

Q. What synthetic routes are commonly employed for this compound, and how can yields be optimized?

A standard method involves esterification of (E)-hex-2-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄). For stereoselective synthesis, palladium-catalyzed cross-coupling (e.g., with tert-butyl derivatives) achieves >80% yields in optimized conditions (e.g., 1:1 toluene/hexane solvent system) . Microwave-assisted esterification or enzymatic catalysis (lipases) can enhance efficiency. Yield optimization requires precise control of reaction time, temperature (85–100°C), and catalyst loading .

Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point variations)?

Discrepancies (e.g., 172.6°C at 760 mmHg vs. 123–126°C at 12 mmHg ) arise from measurement conditions (pressure, purity). Cross-validate data using computational tools (e.g., NIST Chemistry WebBook) and replicate experiments under controlled settings. Purity verification via GC-MS or HPLC is critical before relying on literature values .

Advanced Research Questions

Q. What strategies enable stereochemical control in this compound derivatives for applications in asymmetric synthesis?

Stereoselective synthesis of tert-butyl (E)-hex-2-enoate derivatives (e.g., 11a–e) employs chiral auxiliaries or enantioselective catalysts. For example, Sharpless epoxidation or enzymatic resolution can isolate (E)-isomers with >95% enantiomeric excess . NMR coupling constants (J = 12–16 Hz for trans alkenes) and X-ray crystallography (via SHELX refinement ) confirm configuration.

Q. How can computational methods predict this compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations model electron density distribution, revealing nucleophilic sites (e.g., α,β-unsaturated carbonyl). Molecular dynamics simulations predict solvation effects in polar aprotic solvents (e.g., DMF), aiding in optimizing reaction kinetics . Validate predictions with experimental data (e.g., kinetic isotope effects).

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

Q. How do solvent polarity and temperature affect this compound’s stability during long-term storage?

Polar solvents (e.g., ethanol) stabilize the ester via hydrogen bonding, reducing hydrolysis. Store at –20°C under inert gas (Ar) to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation products (e.g., hex-2-enoic acid) via LC-MS .

Methodological Considerations

Designing experiments to assess this compound’s role in flavor chemistry:

- Gas chromatography-olfactometry (GC-O) : Identify odor-active compounds in fruit matrices .

- Sensory threshold testing : Dilute in triacetin (odorless carrier) and conduct triangle tests .

Addressing conflicting toxicity data in literature:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.